Sodium perchlorate-18O4
Description
Structure
2D Structure
Properties
InChI |
InChI=1S/ClHO4.Na/c2-1(3,4)5;/h(H,2,3,4,5);/q;+1/p-1/i2+2,3+2,4+2,5+2; | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZAXWOYCMUHIX-JXBOESPZSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)(=O)=O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[18O-]Cl(=[18O])(=[18O])=[18O].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClNaO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745706 | |
| Record name | Sodium (~18~O_4_)perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173022-22-4 | |
| Record name | Sodium (~18~O_4_)perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173022-22-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Isotopic Enrichment of Sodium Perchlorate 18o4
Methodologies for Oxygen-18 Incorporation into Perchlorate (B79767) Anion
The primary and most effective method for synthesizing sodium perchlorate-¹⁸O₄ is through the anodic oxidation of a precursor, typically sodium chlorate (B79027) (NaClO₃), in an electrolyte medium of ¹⁸O-enriched water (H₂¹⁸O). The fundamental principle of this process is that the oxygen atoms incorporated into the newly formed perchlorate anion (ClO₄⁻) are sourced directly from the water molecules in the electrolyte.
NaClO₃ + H₂¹⁸O → NaCl¹⁸O₄ + H₂
This process is carried out in an electrolytic cell, where a direct current is passed through the solution. The setup typically consists of an inert anode, such as platinum or a dimensionally stable anode (DSA), and a suitable cathode. The choice of anode material is crucial to withstand the high oxidative potential required for the conversion of chlorate to perchlorate without significant degradation.
The synthesis can also start from sodium chloride (NaCl), which is first oxidized to sodium chlorate and then further to sodium perchlorate in a continuous or two-step electrolytic process. However, for the specific synthesis of the ¹⁸O-labeled compound, starting with sodium chlorate is often more direct and allows for more controlled conditions in the expensive ¹⁸O-enriched water.
Key parameters that influence the efficiency of the ¹⁸O incorporation include:
Current Density: The applied current per unit area of the anode affects the rate of reaction and can influence side reactions.
Temperature: The temperature of the electrolyte can impact reaction kinetics and the stability of the electrodes.
pH of the Electrolyte: The acidity or alkalinity of the solution can affect the electrochemical pathway and the efficiency of the oxidation process.
Precursor Concentration: The concentration of sodium chlorate in the ¹⁸O-enriched water is a critical factor for an efficient synthesis.
Isotopic Purity and Stoichiometry Considerations in ¹⁸O₄-Labeling
Achieving a high degree of isotopic purity is paramount for the intended use of sodium perchlorate-¹⁸O₄ as an internal standard. The goal is to have all four oxygen atoms in the perchlorate anion be the ¹⁸O isotope.
Factors influencing isotopic purity include:
Enrichment of the Starting Water: The isotopic purity of the final product is directly dependent on the isotopic enrichment of the H₂¹⁸O used. Commercially available ¹⁸O-enriched water can have purities of up to 98 atom %.
Isotopic Exchange and Fractionation: During the electrolysis process, isotopic fractionation can occur, where the lighter ¹⁶O isotope may react at a slightly different rate than the ¹⁸O isotope. Research has shown that in the synthesis of perchlorate, there is a moderate amount of oxygen-isotopic fractionation, with the resulting perchlorate being isotopically lighter (having a lower δ¹⁸O value) than the water from which it was formed. nih.gov This implies that the incorporation of ¹⁸O may not be 100% efficient even with highly enriched water.
Control of Reaction Conditions: Maintaining stable and optimized reaction conditions (temperature, pH, current density) is crucial to minimize any kinetic isotope effects that could lead to a lower than expected incorporation of ¹⁸O.
Stoichiometric considerations are essential for maximizing the yield of the desired product while efficiently utilizing the expensive ¹⁸O-enriched water. The amount of sodium chlorate and the volume of H₂¹⁸O must be carefully calculated to ensure a complete reaction and to facilitate the subsequent purification of the sodium perchlorate-¹⁸O₄.
The isotopic composition and purity of the final product are typically verified using isotope ratio mass spectrometry (IRMS) or other advanced mass spectrometry techniques. usgs.gov These methods can precisely measure the relative abundances of the different oxygen isotopes in the perchlorate anion.
Advancements in Laboratory-Scale Production of Labeled Perchlorate
While the fundamental electrochemical method for producing perchlorate has been established for a long time, advancements in laboratory-scale production of isotopically labeled compounds like sodium perchlorate-¹⁸O₄ focus on improving efficiency, purity, and control over the synthesis process.
Recent areas of advancement include:
Electrode Materials: The development of more robust and efficient anode materials can lead to higher current efficiencies and longer electrode lifetimes, which is particularly important when working with small volumes of expensive isotopic materials.
Electrolytic Cell Design: Modern laboratory-scale electrolytic cells offer better control over reaction parameters. Potentiostats and galvanostats allow for precise control of the applied voltage or current, enabling the optimization of the reaction for maximum isotopic incorporation.
Process Optimization: Systematic studies to determine the optimal conditions for the synthesis of ¹⁸O-labeled perchlorate are ongoing. This includes fine-tuning the current density, temperature, and pH to maximize the yield and isotopic purity. For instance, studies on general perchlorate production have investigated the influence of these parameters on current efficiency. rdd.edu.iq
Purification Techniques: Advancements in purification methods, such as ion chromatography, are crucial for isolating the high-purity sodium perchlorate-¹⁸O₄ from the reaction mixture, removing any unreacted starting materials or byproducts.
The availability of commercially produced sodium perchlorate-¹⁸O₄ as a certified reference material indicates that robust and reproducible laboratory-scale production methods have been developed. nih.gov These advancements are critical for the scientific community that relies on high-purity isotopically labeled compounds for accurate and reliable measurements.
Interactive Data Table: Key Parameters in Sodium Perchlorate Electrolytic Synthesis
| Parameter | Typical Range | Importance for ¹⁸O Labeling |
| Anode Material | Platinum, Lead Dioxide (PbO₂), Dimensionally Stable Anodes (DSA) | Inertness is crucial to avoid contamination and side reactions. Efficiency impacts the incorporation of oxygen from H₂¹⁸O. |
| Precursor | Sodium Chlorate (NaClO₃) | Starting with chlorate is more direct for labeled synthesis than starting with sodium chloride. |
| Electrolyte | Solution of NaClO₃ in H₂¹⁸O | The isotopic enrichment of the water directly determines the maximum possible isotopic purity of the product. |
| Current Density | Varies depending on electrode and cell design | Affects reaction rate and can influence isotopic fractionation. Optimization is key to maximizing ¹⁸O incorporation. |
| Temperature | 40-60 °C | Influences reaction kinetics and electrode stability. Stable temperature control is necessary for reproducible results. |
| pH | Neutral to slightly acidic | Can affect the reaction pathway and efficiency. Needs to be controlled to optimize the oxidation of chlorate to perchlorate. |
Advanced Isotopic Analytical Methodologies for Perchlorate Systems
Isotope Ratio Mass Spectrometry (IRMS) for Oxygen Isotope Analysis
Isotope Ratio Mass Spectrometry (IRMS) is a powerful tool for determining the isotopic composition of elements in a sample. usgs.govbarc.gov.in In the context of perchlorate (B79767), IRMS is employed to measure the relative abundances of stable oxygen isotopes (¹⁶O, ¹⁷O, and ¹⁸O). usgs.gov This information is critical for understanding the origin and biogeochemical processing of perchlorate in various environmental systems. The analysis typically involves the conversion of the perchlorate sample into a gas, which is then ionized and analyzed by a mass spectrometer to determine the isotope ratios. barc.gov.in
Dual-Oxygen Isotope Ratio (δ¹⁸O) Measurements
Dual-oxygen isotope ratio analysis focuses on the measurement of the ratio of ¹⁸O to ¹⁶O, expressed in delta notation (δ¹⁸O) in per mil (‰) relative to a standard (Vienna Standard Mean Ocean Water, VSMOW). wikipedia.org The δ¹⁸O value of perchlorate provides crucial clues about its formation pathways. For instance, synthetic perchlorates often exhibit distinct δ¹⁸O values compared to natural perchlorates, which can be used for source apportionment in contaminated sites. nih.govserdp-estcp.mil
The analytical process for δ¹⁸O measurement of perchlorate is intricate and requires meticulous sample preparation to isolate and purify the perchlorate from the sample matrix. usgs.gov One common method involves the thermal decomposition of the purified perchlorate salt (e.g., KClO₄) to produce oxygen gas (O₂), which is then introduced into a dual-inlet IRMS for analysis. clu-in.orgnih.gov
Table 1: Comparison of δ¹⁸O Values in Natural and Synthetic Perchlorate
| Perchlorate Source | Typical δ¹⁸O Range (‰) | Reference |
| Natural (Atacama Desert) | -24.8 to -4.5 | nih.gov |
| Synthetic (Commercial) | -18.4 ± 1.2 | nih.gov |
Triple-Oxygen Isotope (Δ¹⁷O) Analysis for Mass-Independent Fractionation
While δ¹⁸O values are powerful, triple-oxygen isotope analysis, which includes the measurement of ¹⁷O, provides an even more definitive tool for source tracking. This analysis focuses on the deviation from the expected mass-dependent fractionation line, a quantity known as the capital delta O-17 (Δ¹⁷O). nih.govdtic.mil Most terrestrial processes result in mass-dependent fractionation, where the change in the ¹⁷O/¹⁶O ratio is approximately half that of the ¹⁸O/¹⁶O ratio. geochemicalperspectivesletters.orgunm.edu
However, certain atmospheric photochemical reactions exhibit mass-independent fractionation (MIF), leading to a significant non-zero Δ¹⁷O value. ucla.edu Natural perchlorate formed in the atmosphere possesses a distinct, large positive Δ¹⁷O signature, which is absent in synthetic perchlorates. nih.govdtic.mil This unique isotopic fingerprint is a robust indicator of natural versus anthropogenic origins. The analysis of Δ¹⁷O in perchlorate has been instrumental in identifying natural background sources of perchlorate in arid environments. nih.gov
Table 2: Triple-Oxygen Isotope Signatures in Perchlorate
| Perchlorate Source | Typical Δ¹⁷O Range (‰) | Isotopic Fractionation | Reference |
| Natural (Atmospheric Origin) | +4.2 to +10.5 | Mass-Independent | nih.govdtic.milresearchgate.net |
| Synthetic | ~0 | Mass-Dependent | dtic.mil |
Coupling of Chromatography with Isotope Ratio Mass Spectrometry
The coupling of separation techniques like ion chromatography (IC) with mass spectrometry has significantly enhanced the ability to analyze isotopically labeled compounds in complex environmental matrices. This hyphenated approach allows for the separation of the analyte of interest from interfering ions before it is introduced into the mass spectrometer for isotopic analysis and quantification.
Ion Chromatography (IC) with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Labeled Perchlorate Quantification
Ion Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (IC-ESI-MS/MS) is a highly sensitive and selective method for the quantification of perchlorate, including its isotopically labeled forms like sodium perchlorate-¹⁸O₄. epa.govcdc.gov In this technique, an IC system separates the perchlorate from other anions in the sample. clu-in.org The eluent from the IC is then introduced into the ESI source of a tandem mass spectrometer. The ESI process generates gas-phase ions of perchlorate, which are then selected and fragmented in the mass spectrometer to produce characteristic product ions for highly specific detection and quantification. epa.gov
This method is particularly valuable for analyzing low concentrations of perchlorate in challenging sample matrices such as food, beverages, and biological fluids. epa.govcdc.gov The use of tandem mass spectrometry (MS/MS) minimizes interferences that can affect other detectors. clu-in.org
¹⁸O-Labeled Perchlorate as an Internal Standard in Environmental Sample Analysis
One of the most critical applications of sodium perchlorate-¹⁸O₄ is its use as an internal standard in environmental sample analysis. nih.gov An internal standard is a known amount of a substance that is chemically similar to the analyte and is added to the sample before analysis. By comparing the signal of the analyte to the signal of the internal standard, analysts can correct for variations in instrument response and sample matrix effects, which can suppress or enhance the analyte signal. nih.govnih.gov
¹⁸O-labeled perchlorate is an ideal internal standard because its chemical behavior is nearly identical to that of the native perchlorate, ensuring that it is affected by matrix effects and instrument variability in the same way. nih.gov However, because it has a different mass due to the heavier oxygen isotopes, it can be distinguished from the native perchlorate by the mass spectrometer. epa.gov The use of ¹⁸O-labeled perchlorate as an internal standard has been shown to significantly improve the accuracy, precision, and ruggedness of perchlorate analysis in various water samples. nih.gov
Calibration and Validation Protocols for Isotopic Measurements
To ensure the accuracy and comparability of isotopic data from different laboratories, rigorous calibration and validation protocols are essential. These protocols involve the use of well-characterized reference materials and the implementation of quality control procedures.
The development of perchlorate isotopic reference materials with a wide range of certified δ³⁷Cl, δ¹⁸O, and Δ¹⁷O values is a crucial aspect of this process. nih.govresearchgate.net Materials such as USGS37, USGS38, and USGS39 have been synthesized to serve this purpose. nih.gov These reference materials are used to calibrate the mass spectrometers and to normalize the data, correcting for any instrumental biases or fractionation that may occur during analysis. nih.gov
Validation of analytical methods includes assessing parameters such as method detection limits, accuracy, precision, and ruggedness. nih.gov For instance, continuing calibration verification (CCV) standards are analyzed at regular intervals during an analytical run to ensure the stability and accuracy of the instrument's calibration. epa.gov Furthermore, inter-laboratory comparison studies are conducted to ensure that different laboratories can produce comparable results.
Mechanistic Investigations of Perchlorate Transformation Pathways Utilizing Oxygen 18 Labeling
Biotic Reduction Mechanisms of Perchlorate (B79767)
Biological reduction is a primary pathway for perchlorate degradation in the environment, mediated by a specialized group of microorganisms. nih.gov Oxygen-18 labeling studies have been crucial in understanding the enzymatic processes involved and the influence of environmental factors on these transformations.
Microbial Dissimilatory Perchlorate Reduction Studies
Dissimilatory perchlorate-reducing bacteria (DPRB) utilize perchlorate as a terminal electron acceptor during anaerobic respiration, completely reducing it to innocuous chloride and oxygen. nih.govmdpi.com The process is typically mediated by two key enzymes: perchlorate reductase, which reduces perchlorate (ClO₄⁻) to chlorite (B76162) (ClO₂⁻), and chlorite dismutase, which decomposes chlorite into chloride (Cl⁻) and molecular oxygen (O₂). mdpi.commdpi.com
Studies using ¹⁸O-labeled water (H₂¹⁸O) have been conducted to investigate whether oxygen atoms from the surrounding water are incorporated into the perchlorate molecule or its intermediates during microbial reduction. Research involving bacterial strains such as Azospira suillum and Dechlorospirillum sp. demonstrated negligible isotope exchange between perchlorate and water during the biodegradation process. nih.govusgs.gov This finding is significant as it indicates that the oxygen atoms in the perchlorate ion remain intact until the Cl-O bonds are enzymatically cleaved, and the oxygen is ultimately released as O₂ via the action of chlorite dismutase. usgs.gov This lack of exchange confirms that the microbial reduction pathway is a contained, intracellular process without interaction with ambient water molecules. usgs.gov
Oxygen Isotope Fractionation During Enzymatic Perchlorate Degradation
During microbial reduction, enzymatic processes preferentially react with lighter isotopes, leading to an enrichment of heavier isotopes like ¹⁸O and ³⁷Cl in the remaining perchlorate. nih.gov This phenomenon, known as isotope fractionation, provides a powerful tool for monitoring the extent of biodegradation in contaminated environments. nih.govusgs.gov
Laboratory experiments have quantified the kinetic isotopic fractionation factors for oxygen (ε¹⁸O) and chlorine (ε³⁷Cl) during perchlorate degradation by different bacterial strains and at various temperatures. The results show significant and consistent fractionation, which can be used to track the progress of natural attenuation or engineered bioremediation. nih.gov A key finding from these studies is that the ratio of oxygen to chlorine isotope fractionation (ε¹⁸O/ε³⁷Cl) is nearly constant across different bacterial species and temperatures, with a value of approximately 2.50 ± 0.04. nih.govusgs.gov This consistent ratio serves as a distinctive signature for microbial perchlorate reduction. usgs.gov
| Bacterial Strain | Temperature (°C) | ε¹⁸O (‰) | ε³⁷Cl (‰) | ε¹⁸O/ε³⁷Cl Ratio |
|---|---|---|---|---|
| Azospira suillum JPLRND | 22 | -29.0 | -11.5 | 2.52 |
| Azospira suillum JPLRND | 10 | -31.9 | -12.8 | 2.49 |
| Dechlorospirillum sp. FBR2 | 22 | -36.6 | -14.5 | 2.52 |
| Dechlorospirillum sp. FBR2 | 10 | -31.1 | -12.3 | 2.53 |
Influence of Electron Acceptors and Donor Substrates on Isotopic Exchange
The rate and extent of microbial perchlorate reduction are significantly affected by the presence of other electron acceptors and the availability of suitable electron donors. nih.govnih.gov DPRB are often facultative anaerobes capable of utilizing other compounds, such as nitrate (B79036) (NO₃⁻) and oxygen (O₂), as electron acceptors. researchgate.net
Nitrate, in particular, can inhibit perchlorate reduction. nih.gov Many perchlorate-reducing bacteria will preferentially use nitrate, and perchlorate degradation only commences once nitrate is depleted. nih.gov However, this inhibition is not universal; some strains, like Dechloromonas agitata CKB, can reduce perchlorate and nitrate concurrently. nih.gov Sulfate generally has no inhibitory effect on perchlorate reduction. nih.govmdpi.com The presence of oxygen at concentrations as low as 2 mg/L can also inhibit the enzymes responsible for perchlorate reduction. nih.gov
| Condition | Observation | Reference |
|---|---|---|
| Nitrate Presence (e.g., in D. suillum) | Inhibits perchlorate reduction; reduction begins after nitrate is depleted. | nih.gov |
| Nitrate Presence (e.g., in D. agitata) | No inhibition; concurrent reduction of nitrate and perchlorate. | nih.gov |
| Sulfate Presence | No significant inhibition of perchlorate reduction. | nih.govmdpi.com |
| Excess Electron Donor (Lactate) | Increased rate and extent of perchlorate degradation; can negate O₂ inhibition. | nih.gov |
| Limited Electron Donor (Lactate) | Slower and less complete perchlorate degradation. | nih.gov |
Abiotic Transformation Mechanisms of Perchlorate
While biological reduction is a major degradation pathway, perchlorate can also be formed abiotically in the environment through various chemical reactions. Isotope studies, including the conceptual use of ¹⁸O-labeled precursors, are vital for understanding these formation pathways.
Photochemical Oxidation Pathways of Chlorine Species
Perchlorate can be formed through the photochemical transformation of aqueous oxychlorine anions such as chlorite (ClO₂⁻) and chlorate (B79027) (ClO₃⁻) when exposed to ultraviolet (UV) radiation. nih.gov Mechanistic pathways propose that chlorine dioxide (ClO₂) plays a key role as a primary intermediate in the phototransformation of these precursors leading to perchlorate. nih.gov
Isotopic labeling experiments are critical for confirming the source of oxygen in the newly formed perchlorate. For instance, a mechanistic investigation into a related oxidation process used ¹⁸O-labeled sodium chlorite (Na¹⁸ClO₂) to generate ¹⁸O-labeled chlorine dioxide. nih.govacs.org When this labeled chlorine dioxide was reacted with a substrate, the resulting oxidized product contained the ¹⁸O label, confirming that chlorine dioxide was the source of the oxygen atom. nih.govacs.org This type of experiment provides a direct analogy for how ¹⁸O-labeled precursors could be used to definitively trace the photochemical pathway from lower-oxidation-state chlorine species to perchlorate, confirming that the oxygen atoms in the final perchlorate molecule originate from the precursor oxychlorine species rather than from ambient water.
Heterogeneous Reactions Involving Oxygen-Bearing Precursors
Perchlorate can also be formed through heterogeneous reactions, for example, the oxidation of chloride (Cl⁻) by ozone (O₃) on surfaces. epa.gov Such atmospheric processes are thought to contribute to the natural background levels of perchlorate found in arid environments. nih.gov These reactions can occur on catalytic surfaces, such as silicates or other minerals, which are abundant in the environment. epa.gov
The use of isotopically labeled oxygen-bearing precursors, such as ¹⁸O-labeled ozone, is essential for probing these mechanisms. Studies have shown that the oxidation of sodium chloride (NaCl) by ozone produces both perchlorate and chlorate. epa.govresearchgate.net Increasing relative humidity tends to increase chlorate production but does not significantly affect perchlorate formation, suggesting different reaction pathways. epa.gov Isotope-labeling studies have demonstrated that the unique isotopic signature of ozone (specifically, the ¹⁷O anomaly) can be transferred to the perchlorate product, indicating that ozone is a primary oxygen source in this pathway. researchgate.netosti.gov It is inferred from these experiments that intermediates such as ClO₂° and ClO₃* are required for the production of perchlorate in ozone-mediated reactions. osti.gov
Oxygen Exchange Kinetics in Perchlorate Reactions with Environmental Oxidants/Reductants
The investigation into the mechanistic pathways of perchlorate (ClO₄⁻) transformation in the environment is significantly enhanced by the use of isotopically labeled compounds, such as sodium perchlorate-¹⁸O₄. This stable isotope tracer allows for the detailed tracking of oxygen atoms during chemical reactions, providing insights into reaction mechanisms and kinetics. However, the inherent stability of the perchlorate anion presents considerable challenges to studying its environmental reactions, particularly in abiotic systems.
The perchlorate ion is characterized by a tetrahedral arrangement of four oxygen atoms surrounding a central chlorine atom. This structure is thermodynamically stable, and despite being a strong oxidizing agent, perchlorate is kinetically inert under typical environmental conditions. clu-in.orgclu-in.orgca.gov This inertness is attributed to the high activation energy required to break the strong chlorine-oxygen bonds. clu-in.orgca.gov Consequently, abiotic reduction of perchlorate in aqueous solutions is exceedingly slow. researchgate.net
Research utilizing ¹⁸O-labeled water has demonstrated that the exchange of oxygen isotopes between the perchlorate ion and water is negligible during biological reduction processes. usgs.govacs.orgnih.gov This lack of exchange underscores the stability of the Cl-O bonds within the perchlorate anion, even in microbially mediated reactions. While this finding pertains to biodegradation, it further supports the concept of perchlorate's general kinetic stability in aqueous environments.
Direct experimental data on the oxygen exchange kinetics between sodium perchlorate-¹⁸O₄ and a wide array of specific environmental oxidants and reductants remains limited in publicly available scientific literature. This scarcity of data is a direct consequence of the slow reaction rates of perchlorate with many common environmental species. For a reaction to be amenable to kinetic analysis of oxygen exchange, it must proceed at a measurable rate.
Theoretical Framework for Oxygen Exchange Kinetics
The kinetics of oxygen isotope exchange between a substrate like perchlorate and an environmental reactant can be described by the following general rate law:
Rate = k [Perchlorate]m [Reactant]n
Where:
k is the rate constant
[Perchlorate] and [Reactant] are the molar concentrations of the reactants
m and n are the reaction orders with respect to each reactant
In the context of sodium perchlorate-¹⁸O₄, the rate of disappearance of the ¹⁸O label from the perchlorate pool or its appearance in other species would be monitored over time to determine the rate constant for exchange.
Inferred Kinetics with Environmental Reactants
Based on the known chemical properties of perchlorate, the anticipated oxygen exchange kinetics with various environmental oxidants and reductants can be inferred.
Reactions with Environmental Reductants
Common environmental reductants include ferrous iron (Fe(II)), sulfide (B99878) minerals, and dissolved sulfides. The reduction of perchlorate by these species is thermodynamically favorable but kinetically hindered.
Ferrous Iron (Fe(II)) : The reaction between perchlorate and dissolved Fe(II) is exceptionally slow under typical environmental pH and temperature conditions. Consequently, the rate of oxygen exchange would be equally slow, making it difficult to measure experimentally.
Sulfide Minerals : Minerals such as pyrite (B73398) (FeS₂) are potential reductants for perchlorate. However, the reaction rates are generally considered to be negligible under ambient conditions. Any associated oxygen exchange would be similarly insignificant.
The following interactive table provides a hypothetical representation of the expected slow oxygen exchange kinetics between sodium perchlorate-¹⁸O₄ and common environmental reductants based on the high activation energy of perchlorate reduction.
| Environmental Reductant | Expected Rate of Oxygen Exchange | Controlling Factor | Notes |
|---|---|---|---|
| Ferrous Iron (Fe(II)) | Extremely Slow | High activation energy for Cl-O bond cleavage | Negligible under most environmental conditions. |
| Dissolved Sulfide (HS⁻/S²⁻) | Extremely Slow | High activation energy; electrostatic repulsion | Reaction rates are not significant at ambient temperatures. |
| Pyrite (FeS₂) | Extremely Slow | Heterogeneous reaction; high activation energy | Surface passivation can further inhibit the reaction. |
Reactions with Environmental Oxidants
Perchlorate is in its highest oxidation state (+7 for chlorine), and therefore, it is not susceptible to further oxidation. Consequently, oxygen exchange with environmental oxidants such as dissolved oxygen or manganese oxides is not a relevant transformation pathway. The focus of mechanistic investigations remains on reductive pathways.
The following interactive table summarizes the lack of reactivity of perchlorate with common environmental oxidants.
| Environmental Oxidant | Expected Rate of Oxygen Exchange | Reasoning |
|---|---|---|
| Dissolved Oxygen (O₂) | No Reaction | Chlorine in perchlorate is at its maximum oxidation state (+7). |
| Manganese Oxides (e.g., MnO₂) | No Reaction | Chlorine in perchlorate is at its maximum oxidation state (+7). |
| Ozone (O₃) | No Reaction | Chlorine in perchlorate is at its maximum oxidation state (+7). |
Research Findings and Limitations
The primary research finding regarding the oxygen exchange kinetics of perchlorate in environmental reactions is its profound stability. Studies that have employed ¹⁸O tracers have predominantly focused on biological degradation pathways, where enzymatic activity overcomes the high activation energy barrier. In the absence of such biological catalysis, the abiotic transformation of perchlorate, and by extension, the exchange of its oxygen atoms, is severely limited.
The lack of detailed kinetic data for abiotic reactions is a significant knowledge gap. However, it also underscores the persistence of perchlorate in the environment. Future research, perhaps under conditions of elevated temperature or in the presence of novel catalysts, may provide more insight into the abiotic oxygen exchange kinetics of perchlorate with a broader range of environmental species.
Theoretical and Computational Studies of Oxygen Isotope Effects in Perchlorate
Density Functional Theory (DFT) Applications for Isotope Fractionation Factor Calculation
Density Functional Theory (DFT) has emerged as a powerful computational approach for calculating equilibrium isotope fractionation factors. By modeling the vibrational frequencies of different isotopic forms of a molecule, DFT can predict how isotopes will partition between different substances at thermodynamic equilibrium. ucla.edu These calculations are crucial for interpreting natural variations in the isotopic composition of perchlorate (B79767).
DFT calculations are used to determine the reduced partition function ratios (β-factors) of the molecules of interest. The isotope fractionation factor (α) between two substances is then calculated as the ratio of their β-factors. For perchlorate, DFT has been employed to calculate the fractionation of oxygen isotopes between the perchlorate ion (ClO₄⁻) and water (H₂O), which is a key parameter for understanding the isotopic signature of perchlorate in aqueous environments.
Key Research Findings from DFT Studies:
Vibrational Frequencies: DFT models are used to estimate the vibrational frequencies of perchlorate ions containing different oxygen isotopes (¹⁶O, ¹⁷O, and ¹⁸O). ucla.edu
Fractionation Factors: These vibrational frequencies are then used to calculate the equilibrium fractionation factors for oxygen isotopes between perchlorate and other substances, such as water.
Temperature Dependence: DFT calculations can also predict how these fractionation factors will vary with temperature, which is a critical aspect of geochemical studies.
Table 1: Theoretical Oxygen Isotope Fractionation Factors in the Perchlorate-Water System
| Temperature (°C) | α (¹⁸O/¹⁶O) Perchlorate-Water |
| 0 | 1.022 |
| 25 | 1.020 |
| 50 | 1.018 |
| 100 | 1.015 |
| Note: The values in this table are illustrative and based on typical trends observed in DFT calculations of isotope fractionation. Actual values can vary depending on the specific computational methods and parameters used. |
Modeling Mass-Dependent and Mass-Independent Oxygen Isotope Fractionation
Oxygen has three stable isotopes: ¹⁶O, ¹⁷O, and ¹⁸O. In most natural processes, the fractionation of these isotopes is mass-dependent, meaning that the change in the ¹⁷O/¹⁶O ratio is approximately half the change in the ¹⁸O/¹⁶O ratio. However, certain atmospheric and photochemical reactions can lead to mass-independent fractionation (MIF), where this relationship does not hold. minsocam.orggeoscienceworld.orgwikipedia.org
Computational models are essential for understanding the mechanisms that give rise to both mass-dependent and mass-independent fractionation of oxygen isotopes in perchlorate.
Mass-Dependent Fractionation (MDF): Models of MDF in perchlorate typically focus on equilibrium exchange reactions and kinetic isotope effects during microbial reduction. nih.govusgs.gov These models help to interpret the isotopic signatures of perchlorate in groundwater and soils, which can be used to assess its biodegradation. usgs.gov
Mass-Independent Fractionation (MIF): The presence of a significant ¹⁷O anomaly (a deviation from the mass-dependent fractionation line) in natural perchlorate suggests an atmospheric origin involving ozone (O₃). nih.gov Theoretical models of photochemical reactions in the atmosphere are used to investigate the transfer of the MIF signature from ozone to chlorine species that ultimately form perchlorate. minsocam.orgnih.gov
Table 2: Representative Oxygen Isotope Compositions in Perchlorate
| Source | δ¹⁸O (‰) | Δ¹⁷O (‰) | Fractionation Type |
| Synthetic Perchlorate | -18.4 ± 1.2 | ~0 | Mass-Dependent |
| Natural (Atacama) Perchlorate | -4.5 to -24.8 | +4.2 to +9.6 | Mass-Independent |
| Data sourced from environmental studies and isotopic analyses of perchlorate from different origins. nih.govnih.gov |
Quantum Mechanical Insights into Intramolecular Isotope Distribution
Quantum mechanical calculations provide a deeper understanding of the distribution of isotopes within the perchlorate molecule itself. These studies can reveal how the substitution of one oxygen atom with a heavier isotope like ¹⁸O affects the vibrational modes and bond energies of the entire ion.
Key Insights from Quantum Mechanical Studies:
Zero-Point Energy: Quantum mechanics predicts that molecules have a minimum vibrational energy, known as the zero-point energy (ZPE). The ZPE is dependent on the masses of the atoms in the molecule, and this difference in ZPE between isotopologues is a primary driver of isotope fractionation.
Kinetic Isotope Effects: During chemical reactions, such as the microbial reduction of perchlorate, the rates of bond breaking can be different for molecules containing different isotopes. harvard.edu Quantum mechanical models can be used to calculate these kinetic isotope effects and predict how the isotopic composition of the remaining perchlorate will change as the reaction proceeds. nih.gov
Symmetry and Isotope Effects: Theoretical calculations have explored the role of molecular symmetry in isotope effects, particularly in relation to the mass-independent fractionation observed in ozone and its transfer to other molecules like perchlorate. wikipedia.org
Advanced Research Applications of Sodium Perchlorate 18o4 Beyond Environmental Forensics
Spectroscopic Probes of Reaction Mechanisms
The substitution of ¹⁶O with ¹⁸O in the perchlorate (B79767) anion (ClO₄⁻) induces subtle yet measurable changes in its vibrational properties. These changes, observable through vibrational and Raman spectroscopy, provide a unique signature for tracking the fate of the perchlorate ion and its constituent oxygen atoms in chemical reactions.
Vibrational and Raman Spectroscopy for ¹⁸O-Labeled Compound Characterization
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a fundamental tool for identifying molecules based on their characteristic vibrational modes. In the case of the perchlorate anion, which possesses a tetrahedral geometry, specific vibrational modes are IR and/or Raman active. The substitution of the naturally abundant ¹⁶O with the heavier ¹⁸O isotope in sodium perchlorate leads to a predictable shift in the vibrational frequencies of these modes.
According to the principles of vibrational spectroscopy, the frequency of a vibration is inversely proportional to the square root of the reduced mass of the vibrating atoms. libretexts.org Therefore, the increased mass of the ¹⁸O atoms in the [Cl¹⁸O₄]⁻ anion results in a lowering of its vibrational frequencies compared to the unlabeled [Cl¹⁶O₄]⁻. This isotopic shift serves as a distinct spectral fingerprint, allowing for the unambiguous identification and quantification of the ¹⁸O-labeled perchlorate.
Table 1: Characteristic Vibrational Modes of the Perchlorate Anion and Expected Isotopic Shifts for NaClO₄-¹⁸O₄
| Vibrational Mode | Description | Typical Wavenumber (cm⁻¹) for NaCl¹⁶O₄ | Expected Shift for NaCl¹⁸O₄ | Spectroscopic Activity |
| ν₁ (A₁) | Symmetric Stretch | ~935 | Lower | Raman (strong) |
| ν₂ (E) | Symmetric Bend | ~460 | Lower | Raman |
| ν₃ (F₂) | Asymmetric Stretch | ~1100 | Lower | IR (strong), Raman |
| ν₄ (F₂) | Asymmetric Bend | ~625 | Lower | IR, Raman |
Note: The exact wavenumbers can vary depending on the physical state (solid, solution) and the cation.
This ability to distinguish between the isotopically labeled and unlabeled species is crucial for the applications discussed in the following sections, as it allows researchers to precisely follow the path of the ¹⁸O atoms.
Elucidation of Oxygen Atom Transfer Mechanisms
Oxygen atom transfer (OAT) is a fundamental chemical process in a vast array of reactions, from biological catalysis to industrial synthesis. Sodium perchlorate-¹⁸O₄ serves as an excellent mechanistic probe for studying these reactions. By using ¹⁸O-labeled perchlorate as the oxidant, researchers can determine whether the oxygen atom incorporated into the product originates from the perchlorate.
The kinetic inertness of the perchlorate ion means that it does not readily exchange its oxygen atoms with water, making it a reliable tracer. researchgate.net If a reaction in which sodium perchlorate-¹⁸O₄ is the oxidant yields a product containing ¹⁸O, it provides strong evidence for a direct OAT mechanism from the perchlorate to the substrate. Conversely, the absence of ¹⁸O in the product would suggest an alternative mechanism, such as the involvement of oxygen from the solvent or another source.
A notable example of this application is in the study of iron-catalyzed C-H oxygenation reactions. In a study where an iron(II) complex was used to activate perchlorate for the oxygenation of organic substrates, experiments using H₂¹⁸O were conducted to probe the origin of the incorporated oxygen atom. The observation of ¹⁸O-incorporation into the product was consistent with either oxygen exchange at the iron center prior to oxygenation or the addition of water to an oxidized intermediate. nih.gov While this experiment used labeled water, a complementary experiment with sodium perchlorate-¹⁸O₄ could definitively confirm the role of perchlorate as the primary oxygen source.
Chemical Reaction Pathway Elucidation Using Isotopic Labeling
The ability to track the movement of specific atoms is a cornerstone of mechanistic chemistry. Isotopic labeling with sodium perchlorate-¹⁸O₄ provides a powerful method for tracing the intricate pathways of oxygen atoms in complex chemical transformations and for unraveling the detailed steps of catalytic processes.
Tracing Oxygen Atom Incorporation in Complex Chemical Transformations
In multi-step chemical reactions, identifying the source of each atom in the final product can be a significant challenge. Sodium perchlorate-¹⁸O₄ can be employed as a tracer to map the flow of oxygen atoms through various intermediates to the final product. By analyzing the isotopic composition of the products and any isolated intermediates, chemists can piece together the reaction pathway.
For instance, in the oxidation of a complex organic molecule, there may be several potential oxygen sources, including the primary oxidant, solvent molecules, or atmospheric oxygen. By conducting the reaction with sodium perchlorate-¹⁸O₄ and analyzing the products using mass spectrometry or vibrational spectroscopy, the contribution of the perchlorate as the oxygen donor can be quantified. This information is invaluable for understanding the reaction mechanism and for optimizing reaction conditions to favor desired products.
Investigations of Catalyst Mechanisms with Labeled Substrates
Isotopic labeling is a crucial technique for understanding the mechanisms of catalyzed reactions. Sodium perchlorate-¹⁸O₄ can be used to probe the role of a catalyst in facilitating oxygen transfer. For example, in a catalytic cycle where a metal catalyst is believed to mediate oxygen transfer from perchlorate to a substrate, using the ¹⁸O-labeled compound can provide direct evidence for this pathway.
Consider a hypothetical catalytic cycle where a metal center (M) is oxidized by perchlorate and then transfers the oxygen to a substrate (S):
M + NaCl¹⁸O₄ → M=¹⁸O + NaCl¹⁸O₃
M=¹⁸O + S → M + S¹⁸O
By detecting the ¹⁸O isotope in the product (S¹⁸O), this proposed mechanism can be substantiated. Furthermore, by analyzing the isotopic composition of the catalyst at different stages of the reaction, it may be possible to identify key catalytic intermediates, such as the metal-oxo species (M=¹⁸O). This approach provides detailed insights into how the catalyst functions, which is essential for the design of more efficient and selective catalysts.
Q & A
Q. What are the key physicochemical properties of Sodium perchlorate-18O4 relevant to isotopic labeling studies?
this compound (NaCl*O₄) is an isotopically enriched compound where all four oxygen atoms are replaced with ¹⁸O. Key properties include:
- Molecular weight : 158.43 g/mol (accounting for ¹⁸O substitution) .
- Solubility : Highly soluble in water (2,100 g/L at 25°C), similar to unlabeled sodium perchlorate .
- Oxidizing capacity : Retains strong oxidizing properties, requiring storage in inert conditions to avoid decomposition .
- Isotopic purity : Commercial standards typically achieve >98% ¹⁸O enrichment, verified via isotope ratio mass spectrometry (IRMS) .
Methodological Note: Confirm isotopic purity using Raman spectroscopy or ion chromatography before experimental use to avoid interference from unlabeled contaminants .
Q. How is this compound synthesized and purified for research applications?
Synthesis involves isotopic exchange or direct chemical synthesis using ¹⁸O-enriched precursors. A common protocol includes:
- Step 1 : Reacting sodium chloride with ¹⁸O-enriched perchloric acid (HCl*O₄) under controlled anhydrous conditions.
- Step 2 : Purification via recrystallization in ¹⁸O-enriched water to remove unreacted ions .
- Step 3 : Final verification using liquid chromatography (LC) coupled with IRMS to confirm isotopic integrity (Table 1).
Table 1 : Quality control parameters for this compound solutions
| Parameter | Acceptable Range | Analytical Method |
|---|---|---|
| ¹⁸O enrichment | ≥98% | IRMS |
| Chlorate (ClO₃⁻) impurity | <0.02 µg/mL | IC-MS/MS |
| pH (1% solution) | 5.5–7.0 | Potentiometry |
Q. What are the recommended storage and handling protocols to ensure isotopic integrity?
- Storage : Keep in airtight, light-resistant containers at 4°C; avoid contact with reducing agents .
- Handling : Use ¹⁸O-enriched solvents (e.g., H₂¹⁸O) during experiments to prevent isotopic dilution .
- Contamination checks : Regularly analyze blank samples via IRMS to detect cross-contamination .
Advanced Research Questions
Q. How can stable oxygen isotope ratios (δ¹⁸O) in this compound be accurately measured using IRMS?
Methodology:
- Sample preparation : Extract perchlorate from environmental matrices (e.g., groundwater) using ion-exchange resins. Purify via sequential precipitation and filtration .
- Analytical setup :
-
Use a dual-inlet IRMS system calibrated with certified ¹⁸O standards.
-
Convert perchlorate to O₂ via pyrolysis at 1,400°C for δ¹⁸O measurement .
- Error mitigation :
-
Correct for mass-independent fractionation using Δ¹⁷O values.
-
Replicate analyses (n ≥ 3) to reduce instrumental variance .
Common pitfalls: Incomplete pyrolysis or co-eluting sulfate ions can skew δ¹⁸O values. Pre-treatment with barium chloride removes sulfate interference .
Q. What experimental designs are optimal for tracking perchlorate biodegradation using this compound?
Q. How can researchers resolve discrepancies in δ¹⁸O values during environmental forensic studies?
Case study: If δ¹⁸O values conflict with expected source signatures (e.g., synthetic vs. natural perchlorate):
- Step 1 : Re-analyze sample purity via ion chromatography to rule out chloride or nitrate interference .
- Step 2 : Cross-validate with chlorine isotope ratios (δ³⁷Cl). Synthetic perchlorate typically has δ³⁷Cl = −3‰ to +4‰, while natural sources range from −15‰ to −5‰ .
- Step 3 : Use principal component analysis (PCA) to statistically differentiate sources based on multi-isotope datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
